Tetrabutylphosphonium acetate acetic acid salt

描述

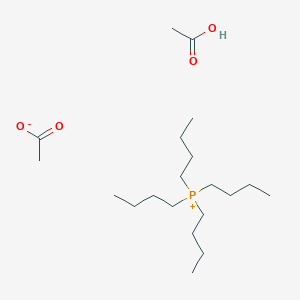

Tetrabutylphosphonium acetate acetic acid salt (CAS RN: 17786-43-5) is an ionic liquid (IL) with the molecular formula C₁₆H₃₆P·C₂H₃O₂⁻·C₂H₄O₂ and a molecular weight of 378.53 g/mol . Synthesized via metathesis of tetrabutylphosphonium chloride ([P₄₄₄₄]Cl) and potassium acetate (KOAc) in isopropyl alcohol, it is purified through precipitation from chloroform . This compound is characterized by its low hydrogen-bond acidity, which enhances its ability to form aqueous biphasic systems (ABS) with salts like K₂HPO₄, making it effective in protein extraction (e.g., 100% efficiency in human transferrin recovery) . Applications span catalysis in epoxy resin curing , chemical intermediates , and green chemistry due to its biocompatible acetate anion .

准备方法

The synthesis of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) typically involves the reaction of tetrabutylphosphonium hydroxide with acetic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .

化学反应分析

Phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .

科学研究应用

Catalytic Applications

Phase Transfer Catalyst

Tetrabutylphosphonium acetate acetic acid salt serves as an effective phase transfer catalyst, facilitating reactions between reactants in different phases. It enhances reaction rates and yields while minimizing waste and energy costs. This characteristic is particularly useful in the synthesis of polymers and pharmaceuticals .

Transesterification Catalyst

The compound is utilized in transesterification processes, which are critical for producing biodiesel and various esters. Its Lewis acid properties enable it to catalyze the conversion of triglycerides into fatty acid methyl esters efficiently .

Environmental Applications

CO2 Capture

Recent studies have demonstrated the potential of tetrabutylphosphonium acetate in capturing carbon dioxide. It has been incorporated into porous ionic liquids that exhibit high performance for low-pressure CO2 capture. The mechanism involves the interaction of CO2 with the phosphonium cation, leading to the formation of new species that enhance CO2 absorption capacity .

| Property | Value |

|---|---|

| CO2 Absorption Capacity | High |

| Pressure Conditions | Up to 10 bar |

| Temperature Range | Room temperature |

Material Science

Ionic Liquids Development

Tetrabutylphosphonium acetate is a precursor for developing new ionic liquids with tailored properties for specific applications, such as solvent extraction and electrochemistry. These ionic liquids can be engineered to enhance solubility and stability for various chemical processes .

Biological Applications

Biological Activity Research

Research indicates that tetrabutylphosphonium acetate may exhibit biological activities, including antimicrobial properties. Studies are ongoing to evaluate its potential as a drug delivery agent or therapeutic compound due to its ability to interact with biological membranes .

Case Study 1: CO2 Capture Efficiency

In a study involving the synthesis of porous ionic liquids based on tetrabutylphosphonium acetate, researchers reported significant improvements in CO2 capture efficiency compared to conventional solvents. The ionic liquid's unique structure allowed for enhanced interaction with CO2, making it a promising candidate for reducing greenhouse gas emissions .

Case Study 2: Polymer Synthesis

Tetrabutylphosphonium acetate has been effectively used as a catalyst in the synthesis of biodegradable polymers. The resulting polymers exhibited favorable mechanical properties and degradation rates, highlighting the compound's utility in sustainable material development .

作用机制

The mechanism of action of phosphonium, tetrabutyl-, acetate, compound with acetic acid (1:1) involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine .

相似化合物的比较

Structural and Functional Comparisons

Tetrabutylphosphonium Oxalate (TBPOx)

- Molecular Formula : [P₄₄₄₄]₂C₂O₄·nH₂O

- Key Properties :

- Contrast with Acetate Salt :

Tetrabutylammonium Acetate ([N₄₄₄₄][CH₃COO])

- Key Differences :

- Cation Core : Ammonium ([N⁺]) vs. phosphonium ([P⁺]). Phosphonium ILs exhibit lower hydrogen-bond acidity , enabling stronger phase separation in ABS .

- Applications : Both are used in ABS, but [P₄₄₄₄][CH₃COO] achieves superior protein recovery yields (86–100%) compared to ammonium analogs due to reduced denaturation risks .

Tetrabutylphosphonium Triflate ([P₄₄₄₄][CF₃SO₃])

- Thermal Properties : Melting point of 107–108°C , significantly higher than the acetate salt (liquid at room temperature).

- Applications : Triflate’s strong electron-withdrawing anion suits it for high-temperature catalysis, whereas the acetate’s biocompatibility favors biochemical applications .

Physicochemical and Application-Based Comparisons

Table 1: Key Properties of Tetrabutylphosphonium Salts

Table 2: Performance in Aqueous Biphasic Systems (ABS)

| Parameter | [P₄₄₄₄][CH₃COO]·CH₃COOH | [N₄₄₄₄][CH₃COO] |

|---|---|---|

| Phase Separation Efficiency | High (salting-out driven) | Moderate |

| Protein Recovery Yield | 86–100% | <80% |

| Biocompatibility | High (low denaturation) | Moderate |

Industrial and Environmental Considerations

- Synthesis : [P₄₄₄₄][CH₃COO] is synthesized via metathesis , whereas TBPOx requires oxalic acid integration .

- Sustainability : Acetate and oxalate salts are classified as low-environmental-impact carboxylates, contrasting with halogenated analogs (e.g., [P₄₄₄₄]Br) .

- Catalytic Use : In epoxy resin curing, [P₄₄₄₄][CH₃COO] outperforms ethyltriphenylphosphonium salts (e.g., iodide, chloride) in reaction rate and byproduct minimization .

生物活性

Tetrabutylphosphonium acetate (TBPA) is an ionic liquid that has garnered interest for its potential biological applications, particularly in the fields of biochemistry and medicinal chemistry. This compound, a salt formed from tetrabutylphosphonium cation and acetate anion, exhibits unique properties that can influence biological systems. This article reviews the biological activity of TBPA, focusing on its interactions with biomolecules, its role in extraction processes, and its potential therapeutic applications.

Tetrabutylphosphonium acetate is characterized by its ionic nature, which contributes to its solubility and reactivity in biological environments. Its structure can be represented as follows:

This compound is known for its low toxicity and ability to dissolve various organic compounds, making it a candidate for applications in drug delivery and biocatalysis.

Antimicrobial Properties

Research indicates that TBPA exhibits antimicrobial activity against various pathogens. A study demonstrated that TBPA effectively inhibited the growth of Staphylococcus aureus, a common bacterial pathogen responsible for numerous infections. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Tetrabutylphosphonium Acetate

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 mM | Membrane disruption |

| Escherichia coli | 1 mM | Membrane disruption |

| Candida albicans | 0.2 mM | Cell wall synthesis inhibition |

Protein Interaction Studies

TBPA has been studied for its interactions with proteins, particularly in the context of aqueous biphasic systems (ABS). These systems utilize TBPA to extract proteins like human transferrin with high efficiency (up to 100% extraction yield) due to the salting-out effect facilitated by TBPA . Molecular docking studies further elucidate the specific interactions between TBPA and proteins, suggesting that the ionic liquid can stabilize protein structures during extraction processes .

Case Study: Extraction of Human Transferrin

In a recent study, TBPA was employed in ABS to extract human transferrin from aqueous solutions. The study reported an extraction efficiency ranging from 86% to 100%, highlighting TBPA's effectiveness as a solvent in biotechnological applications. The recovery yield was significantly influenced by the specific interactions between TBPA and transferrin, demonstrating its potential utility in protein purification .

Toxicological Profile

While TBPA shows promise in various applications, it is essential to consider its toxicological profile. According to PubChem data, TBPA is classified as harmful if swallowed and toxic upon dermal contact . Therefore, careful handling and further studies on its long-term effects are necessary.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for tetrabutylphosphonium acetate acetic acid salt, and what purity considerations are critical for research applications?

- The compound is synthesized via metathesis of tetrabutylphosphonium chloride ([P₄₄₄₄]Cl) with potassium acetate (KOAc) in isopropyl alcohol. Purification involves precipitation from chloroform to remove residual salts, ensuring >95% purity for advanced material research . Key considerations include stoichiometric control, solvent selection, and post-synthesis characterization (e.g., NMR, FT-IR) to confirm ionic structure and absence of chloride impurities.

Q. How does the molecular structure of this compound influence its solvent properties in cellulose dissolution?

- The tetrabutylphosphonium cation ([P₄₄₄₄]⁺) disrupts hydrogen bonding in cellulose via strong electrostatic interactions, while the acetate anion (CH₃COO⁻) acts as a hydrogen-bond acceptor. The acetic acid co-solvent enhances dissolution efficiency by stabilizing the ionic liquid-cellulose complex. Optimal dissolution occurs at 80–100°C with a 1:1:1 molar ratio of cation:acetate:acetic acid .

Q. What analytical techniques are recommended for characterizing acetate ion content in this compound?

- Capillary electrophoresis (CE) with indirect UV detection at 266 nm provides precise quantification of acetate ions in aqueous solutions (detection limit: 0.01–10,000 mg/L). For non-aqueous matrices, ion chromatography (IC) paired with conductivity detection is preferred. Cross-validation via titration (e.g., with AgNO₃ for residual chloride) ensures accuracy .

Advanced Research Questions

Q. What experimental challenges arise when using this compound as a catalyst in aziridine ring-opening reactions, and how can reaction conditions be optimized?

- Challenges include competing isomerization of aziridines to imines under Lewis acid conditions. Optimization involves using hexafluoroisopropanol (HFIP) as a solvent to stabilize intermediates and leveraging the acetate counteranion to deprotonate nucleophiles like malononitrile. Reaction yields improve at 60–80°C with a 10 mol% catalyst loading .

Q. How can researchers address discrepancies between theoretical and observed pH values in buffer solutions containing this compound?

- Discrepancies arise from ionic strength effects and acetate-acetic acid equilibria. Use the Henderson-Hasselbalch equation with activity coefficients (calculated via the Davies equation) to adjust for ionic interactions. Calibrate pH meters with acetate-specific buffers (e.g., 0.1 M sodium acetate, pH 4.6) to minimize electrode drift .

Q. What strategies exist for mitigating batch-to-batch variability in this compound synthesis?

- Implement strict stoichiometric control (1:1.05 cation:acetate ratio) and use anhydrous solvents to prevent hydrolysis. Post-synthesis purification via recrystallization in acetonitrile-ethyl acetate mixtures reduces variability. Monitor purity via Karl Fischer titration (<0.1% water content) and elemental analysis (C, H, P ±0.3%) .

Q. Notes

- Avoid using commercial-grade batches without verifying purity via orthogonal methods (e.g., NMR for structural confirmation).

- Conflicting molecular formulas in literature (e.g., C₁₆H₃₆P⁺·C₂H₃O₂⁻·C₂H₄O₂ vs. C₂₀H₄₃O₄P) may reflect differences in solvation or stoichiometry; always specify the synthesis protocol .

- For reaction mechanisms involving acetate coordination, DFT calculations (e.g., B3LYP/6-31G*) can clarify anion-cation interactions .

属性

IUPAC Name |

acetic acid;tetrabutylphosphanium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPUUPVCWNNZKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CC(=O)O.CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884987 | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17786-43-5 | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17786-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017786435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetrabutyl-, acetate, compd. with acetic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium acetate, compound with acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。